BIC1

Vue d'ensemble

Description

Il s'agit d'un composé interagissant avec BRD2 qui inhibe l'interaction entre BRD2-BD1 et l'histone H4K12 acétylée sans affecter le niveau d'acétylation K12 de l'histone H4 . Ce composé est important dans le domaine de l'épigénétique et de la régulation de l'expression génique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de BIC1 implique la réaction du 1H-benzimidazole-2-thiol avec l'éther méthylique de 2-bromoéthyle en conditions basiques. La réaction se déroule par un mécanisme de substitution nucléophile, où le groupe thiol du benzimidazole attaque le groupe bromoéthyle, conduisant à la formation de this compound .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant la même réaction de substitution nucléophile. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et une pureté élevée du produit final. Cela implique généralement de contrôler la température, le temps de réaction et la concentration des réactifs.

Analyse Des Réactions Chimiques

Photochemical [2+2] Cycloaddition

-

Reaction : Propellane (4 ) reacts with diacetyl (5 ) under 365 nm UV irradiation in flow to form diketone 6 .

-

Scale : Achieved 1 kg of 6 within 6 hours using mercury lamp-free conditions .

-

Key Advantages :

-

Eliminates the need for quartz vessels.

-

High throughput with minimal purification steps.

-

Functionalization of BCP Derivatives

BCP derivatives are tailored for medicinal chemistry applications through diverse transformations.

Kumada Coupling

-

Reaction : BCP iodides (e.g., 20 ) undergo Ni-catalyzed cross-coupling with Grignard reagents.

-

Conditions :

-

Catalyst: NiCl₂·glyme/TMEDA.

-

Temperature: Room temperature.

-

-

Applications : Synthesis of BCP analogues of flurbiprofen and brequinar .

Radical Alkylation

-

Light-Enabled Synthesis : Alkyl iodides react with propellane under blue LED (450 nm) to form BCP iodides.

-

Scale : Kilogram-scale production demonstrated (855 g isolated) .

Late-Stage Modifications

BCP derivatives are functionalized into bioactive building blocks:

Mechanistic Insights

Applications De Recherche Scientifique

Plant Growth Regulation

BIC1 has been shown to enhance hypocotyl elongation and overall plant growth by activating BR-responsive genes. This is particularly evident in studies involving Arabidopsis thaliana, where this compound's interaction with BZR1 and PIF4 was found to be crucial for the expression of downstream target genes that regulate growth .

Light Signaling Integration

This compound serves as a key player in integrating light signals with hormonal responses. It represses the accumulation of RUP2 (a repressor of BR signaling) under blue light conditions, thereby facilitating the activation of BR signaling pathways when plants are exposed to light . This mechanism highlights this compound's role in optimizing plant responses to varying light conditions.

Biotechnological Applications

The understanding of this compound's function opens avenues for biotechnological applications, such as:

- Crop Improvement : By manipulating this compound expression, it may be possible to enhance crop resilience and productivity under different environmental conditions.

- Synthetic Biology : this compound can be utilized in synthetic biology approaches to design plants with tailored responses to light and hormones, potentially improving agricultural yields.

Case Studies

Mécanisme D'action

BIC1 exerts its effects by inhibiting the interaction between BRD2-BD1 and acetylated histone H4K12. This inhibition prevents the recruitment of chromatin-regulating proteins to the promoter region, thereby regulating gene expression and repression . The molecular target of this compound is the bromodomain 1 (BD1) of the BET family member BRD2 .

Comparaison Avec Des Composés Similaires

Composés similaires

JQ1 : Un autre inhibiteur de BRD2 avec un mécanisme d'action similaire.

I-BET762 : Un inhibiteur de bromodomaine BET à haute spécificité.

PFI-1 : Un inhibiteur sélectif des bromodomaines BET.

Unicité de BIC1

This compound est unique en sa capacité à inhiber l'interaction entre BRD2-BD1 et l'histone H4K12 acétylée sans affecter le niveau d'acétylation de l'histone H4 . Cette spécificité en fait un outil précieux pour étudier la régulation épigénétique et développer des thérapies ciblées.

Activité Biologique

BIC1, or Blue-light Inhibitor of Cryptochromes 1, is a protein that plays a significant role in plant growth and development through its interactions with various signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with other proteins, and implications for plant biology.

Overview of this compound Function

This compound is primarily known for its role as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway. It has been shown to positively regulate BR signaling by interacting with the transcription factor BZR1, which is crucial for the activation of BR-responsive genes in plants such as Arabidopsis thaliana and Triticum aestivum (bread wheat) .

Key Mechanisms:

- Transcriptional Coactivation : this compound enhances the activity of BZR1 by forming a complex that promotes the expression of downstream target genes involved in plant growth and development.

- Interaction with PIF4 : this compound also interacts with another transcription factor, PIF4 (Phytochrome Interacting Factor 4), to synergistically activate gene expression related to hypocotyl elongation and other growth processes .

Detailed Research Findings

Recent studies have provided insights into the molecular mechanisms underlying this compound's functions. For instance, chromatin immunoprecipitation assays have demonstrated that this compound associates with the promoters of common target genes along with BZR1 and PIF4, indicating a coordinated regulatory mechanism .

Case Study: Interaction Mapping

A study aimed at mapping the interaction domains between this compound and BZR1 revealed that specific regions of these proteins are critical for their interaction. The N-terminal region of BZR1 was found to mediate its interaction with the C-terminal region of this compound . This interaction is essential for the transcriptional activation of genes involved in BR signaling.

Data Table: Summary of Key Interactions

| Protein Interaction | Effect on Gene Expression | Plant Model |

|---|---|---|

| This compound - BZR1 | Positive regulation | Arabidopsis thaliana |

| This compound - PIF4 | Synergistic activation | Arabidopsis thaliana |

| Tathis compound - TaBZR1 | Conserved mechanism | Triticum aestivum |

Implications for Plant Biology

The discovery of this compound as a transcriptional coactivator opens new avenues for understanding how plants integrate light and hormonal signals to regulate growth. The interplay between BR signaling and light perception is crucial for optimizing plant responses to environmental conditions.

Future Research Directions

- Functional Studies : Further investigations into the specific roles of this compound in different plant species could provide deeper insights into its evolutionary conservation and functional diversity.

- Agricultural Applications : Understanding how to manipulate this compound activity may lead to innovative strategies for enhancing crop yield and resilience against environmental stresses.

Propriétés

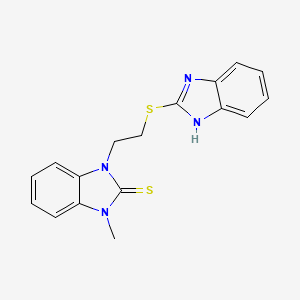

Formule moléculaire |

C17H16N4S2 |

|---|---|

Poids moléculaire |

340.5 g/mol |

Nom IUPAC |

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione |

InChI |

InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19) |

Clé InChI |

KDPSGIFCBZTBEZ-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |

SMILES canonique |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |

Synonymes |

1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione; BRD2-interactive compound-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.